2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O5S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds with similar structural features, such as those involving piperidine derivatives and sulfonyl acetamides, focuses on the synthesis and structural characterization of these molecules. For example, studies on the synthesis and structure of redox derivatives of piperidines reveal insights into the chair conformation, equatorial orientation of substituent groups, and the impact of oxidation on structural geometry (Sen', Shilov, & Golubev, 2014). These studies are crucial for understanding the physical and chemical properties of the compounds, which could be relevant for designing molecules with desired reactivity and stability.
Oxidative Capabilities and Catalysis
Research has also explored the oxidative capabilities of similar compounds, particularly focusing on their role as catalysts in oxidation reactions. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by derivatives of tetramethylpiperidine, demonstrates the potential of these compounds in synthetic organic chemistry (Rafiee et al., 2018). These findings could suggest applications in drug synthesis or the production of fine chemicals, where selective oxidation is a key step.
Biological Activities
The investigation of sulfonamide-based heterocycles for antimicrobial activities (Darwish, Atia, & Farag, 2014) and carbonic anhydrase inhibition (Carta et al., 2017) opens avenues for medicinal chemistry applications. These studies underscore the therapeutic potential of structurally related compounds, indicating that the compound could also be of interest for pharmacological research.
Properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S/c1-17-8-10-25(11-9-17)23(28)15-26-14-21(19-6-2-3-7-20(19)26)32(29,30)16-22(27)24-13-18-5-4-12-31-18/h2-3,6-7,14,17-18H,4-5,8-13,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIIJRLUNEPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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